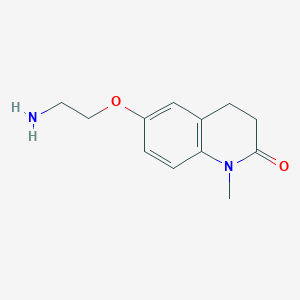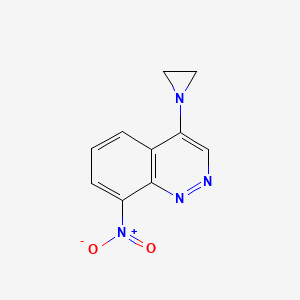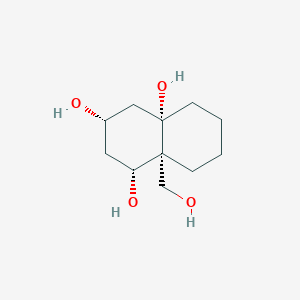![molecular formula C7H5ClN2O2S B11887297 Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)
Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridine-5-sulfonyl chloride typically involves the cycloaddition of N-aminopyridine with a suitable sulfonyl chloride precursor. One common method involves the use of a base-mediated [3+2] cycloannulation strategy. Under basic conditions, pyridinium-N-amine and the corresponding dipolar aminide play a crucial role in the cycloaddition reaction, leading to the formation of pyrazolo[1,5-a]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled reaction environments to facilitate the cycloaddition and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The pyrazole and pyridine rings can engage in cycloaddition reactions with various dienophiles and dipolarophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Formation of sulfonic acids and sulfonates.
Reduction Products: Formation of sulfinates and sulfides.
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its anticancer properties and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials, including fluorescent probes and sensors
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The sulfonyl chloride group is particularly reactive, allowing for covalent modification of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]quinoline: Contains a quinoline ring fused with a pyrazole ring.
Pyrazolo[5,1-a]isoquinoline: Features an isoquinoline ring fused with a pyrazole ring.
Uniqueness
Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and allows for versatile chemical modifications. Its structural rigidity and planarity also contribute to its unique properties, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-2-4-10-6(5-7)1-3-9-10/h1-5H |
InChI Key |
BLLVNFOFHCWKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11887222.png)







![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)

![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)



